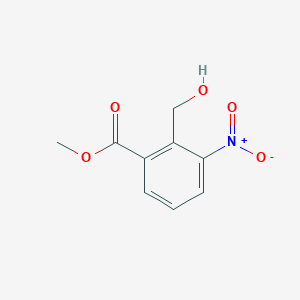

Methyl 2-(hydroxymethyl)-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(12)6-3-2-4-8(10(13)14)7(6)5-11/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHKETFKYGGIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hydroxymethyl 3 Nitrobenzoate and Analogues

Established Synthetic Routes to Substituted Nitrobenzoates

Traditional synthetic pathways to substituted nitrobenzoates, including analogues of Methyl 2-(hydroxymethyl)-3-nitrobenzoate, typically involve two key transformations: electrophilic aromatic nitration and the esterification of benzoic acid precursors. The order and execution of these steps are critical for determining the final arrangement of functional groups on the aromatic ring.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, with nitration being a prime example. aiinmr.com The introduction of a nitro group (-NO₂) onto a benzene (B151609) ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). ma.edunih.gov

When a substituent is already present on the benzene ring, it directs the position of the incoming electrophile. This regioselectivity is governed by the electronic properties of the existing substituent. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

For a precursor to Methyl 2-(hydroxymethyl)-3-nitrobenzoate, such as methyl benzoate (B1203000), the ester group (-COOCH₃) is an electron-withdrawing group. ma.edu This deactivates the aromatic ring towards electrophilic attack and directs the incoming nitronium ion primarily to the meta position. ma.edulibretexts.org The nitration of methyl benzoate, therefore, yields methyl 3-nitrobenzoate as the major product. aiinmr.comorgsyn.org The reaction is typically carried out at low temperatures (e.g., 0-15°C) to control the exothermic reaction and minimize the formation of byproducts. orgsyn.orggoogle.com

The regioselectivity in the nitration of substituted benzenes can be summarized as follows:

| Substituent Type | Directing Effect | Example |

| Activating, Ortho-, Para-directing | -OH, -NH₂, -OR, -Alkyl | Phenol, Toluene |

| Deactivating, Ortho-, Para-directing | -F, -Cl, -Br, -I | Chlorobenzene |

| Deactivating, Meta-directing | -NO₂, -CN, -SO₃H, -CHO, -COR, -COOH, -COOR | Nitrobenzene, Benzoic acid, Methyl benzoate |

This table illustrates the directing effects of common substituents in electrophilic aromatic substitution reactions.

Achieving the specific substitution pattern of Methyl 2-(hydroxymethyl)-3-nitrobenzoate through direct nitration of a disubstituted precursor presents a regiochemical challenge due to the competing directing effects of the hydroxymethyl and ester groups.

Esterification is a fundamental reaction in organic synthesis, often employed in the preparation of benzoate esters. The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edustudy.com This equilibrium-driven process often requires the removal of water to drive the reaction to completion. truman.edugoogle.com For instance, 3-nitrobenzoic acid can be esterified with methanol (B129727) to produce methyl 3-nitrobenzoate. truman.edu

The functionalization of benzoic acid precursors can be approached in several ways. For the synthesis of Methyl 2-(hydroxymethyl)-3-nitrobenzoate, a plausible route could involve the esterification of a pre-functionalized benzoic acid, such as 2-(hydroxymethyl)-3-nitrobenzoic acid. Alternatively, a less substituted benzoic acid could be functionalized after esterification. The choice of strategy depends on the compatibility of the functional groups with the reaction conditions of subsequent steps.

Novel and Optimized Synthesis Approaches for Methyl 2-(hydroxymethyl)-3-nitrobenzoate

Recent advancements in organic synthesis have focused on the development of more selective and environmentally friendly methods. These approaches are particularly relevant for the synthesis of complex molecules like Methyl 2-(hydroxymethyl)-3-nitrobenzoate, where precise control over the arrangement of functional groups is essential.

Chemo- and regioselectivity are critical in the synthesis of polysubstituted aromatic compounds. mdpi.com Modern synthetic methods often employ advanced catalytic systems and carefully designed reaction pathways to achieve high selectivity. nih.gov For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

In the context of Methyl 2-(hydroxymethyl)-3-nitrobenzoate, a chemo- and regioselective approach might involve the use of directing groups to guide the introduction of substituents to specific positions. The development of new reagents and reaction conditions that allow for functionalization under mild conditions is an active area of research. mdpi.commdpi.comsemanticscholar.org The combination of biocatalytic and chemocatalytic processes also holds significant potential for achieving high selectivity in aqueous environments. nih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of nitroaromatic compounds, traditional methods often rely on harsh reagents like concentrated acids and produce significant waste. nih.govresearchgate.net

Greener approaches to nitration include the use of solid acid catalysts, such as zeolites, which can enhance regioselectivity and be easily recovered and reused. researchgate.net Other environmentally benign strategies involve microwave-assisted reactions, the use of ionic liquids, and ultrasound-assisted nitrations. researchgate.net The direct use of carbon dioxide as a renewable C1 source for creating functional groups is also a key area of sustainable chemistry research. acs.org The reduction of nitro compounds, a related and important reaction, can also be achieved using green methods, such as catalytic transfer hydrogenation or with reagents like sodium borohydride in water. researchgate.net

The development of efficient and sustainable catalysts is central to green chemistry. mdpi.com For the synthesis of nitroaromatic compounds and their derivatives, research has focused on both heterogeneous and homogeneous catalytic systems.

Heterogeneous catalysts , such as supported metal oxides, offer advantages in terms of separation and reusability. mdpi.com For example, cobalt oxide nanocomposites have shown high catalytic activity in the reduction of nitrophenols. mdpi.com

Biocatalysis represents another frontier in green chemistry. mdpi.com Enzymes, such as hydrogenases, can be immobilized on supports to create highly selective and reusable catalysts for hydrogenation reactions under mild, aqueous conditions. nih.gov The use of biocatalysts can circumvent the need for heavy metals and harsh reaction conditions often associated with traditional chemical reductions. nih.govresearchgate.net

Below is a comparison of different catalytic systems for reactions relevant to the synthesis and transformation of nitroaromatic compounds:

| Catalyst Type | Example | Target Reaction | Advantages |

| Homogeneous Acid | Sulfuric Acid | Nitration, Esterification | Well-established, effective |

| Heterogeneous Acid | Zeolites | Nitration | Reusable, enhanced regioselectivity |

| Supported Metal Oxide | Co₃O₄/Carbon | Nitro Reduction | High activity, regenerable |

| Biocatalyst | Immobilized Hydrogenase | Nitro Reduction | High selectivity, mild conditions, aqueous media |

This table provides a comparative overview of various catalytic systems, highlighting their applications and benefits in the context of green chemistry.

The application of these green chemistry principles and advanced catalytic systems can lead to more efficient, selective, and environmentally responsible syntheses of Methyl 2-(hydroxymethyl)-3-nitrobenzoate and its analogues.

Green Chemistry Principles in Synthetic Route Design

Solvent-Free and Microwave-Assisted Protocols

Modern synthetic chemistry increasingly emphasizes the use of green and efficient methodologies, with solvent-free and microwave-assisted protocols at the forefront. rasayanjournal.co.in Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture. nih.govnih.gov This technique often leads to dramatic reductions in reaction times, from hours to minutes, alongside improvements in product yields and purity. nih.gov

The core advantages of microwave irradiation stem from its direct interaction with polar molecules in the reaction, leading to instantaneous and efficient energy transfer. nih.gov This volumetric heating is a distinct advantage over conventional methods, which rely on thermal conduction. nih.gov

For the synthesis of nitroaromatic compounds and their analogues, these green chemistry approaches are particularly relevant. For instance, the reduction of aromatic nitro compounds to their corresponding amines has been successfully performed using hydrazine (B178648) hydrate supported on alumina under solvent-free microwave conditions. researchgate.net Similarly, the synthesis of various functionalized heterocyclic compounds, which can be analogues or precursors, has been achieved with high efficiency using microwave irradiation, often in the absence of a solvent. nih.gov These protocols demonstrate the potential for applying MAOS to steps in the synthesis of Methyl 2-(hydroxymethyl)-3-nitrobenzoate, potentially increasing the efficiency and environmental friendliness of the process.

Table 1: Examples of Microwave-Assisted Synthesis for Related Compounds

| Reaction Type | Reactants | Catalyst/Support | Microwave Conditions | Time | Yield |

|---|---|---|---|---|---|

| Reduction of Nitro Group researchgate.net | Aromatic Nitro Compounds, Hydrazine Hydrate | Alumina / FeCl₃·6H₂O | Not Specified | 1-2 min | 85-96% |

| Quinoline Synthesis nih.gov | Substituted Anilines, β-ketoesters | Neat (Solvent-Free) | 800 W, 120°C | 5-10 min | 40-68% |

| Quinolinone Synthesis nih.gov | 1,7-enynes, Fenton's reagent | tBuOH/formamide | Not Specified | 10 sec | 33-45% |

Preparation of Key Synthetic Intermediates and Precursors

The successful synthesis of Methyl 2-(hydroxymethyl)-3-nitrobenzoate is critically dependent on the strategic preparation of key intermediates that allow for the sequential and controlled installation of the required functional groups: the nitro group, the ester, and the hydroxymethyl group.

Strategies for Hydroxymethyl Group Installation

The hydroxymethyl group (–CH₂OH) is a key functional moiety in the target molecule. wikipedia.org A primary and effective strategy for its installation onto the nitrobenzoate scaffold involves the reduction of a precursor containing a formyl group (–CHO).

A pivotal intermediate for this approach is Methyl 3-formyl-2-nitrobenzoate . chemicalbook.commyskinrecipes.com This compound serves as a versatile building block in the synthesis of various pharmaceuticals and other complex organic molecules. myskinrecipes.com Its synthesis can be achieved from precursors such as methyl 3-methyl-2-nitrobenzoate, which undergoes transformation via a 3-(dichloromethyl)-2-nitrobenzoate intermediate that is subsequently hydrolyzed to the desired aldehyde. google.com Another route involves the oxidation of methyl 3-(bromomethyl)-2-nitrobenzoate using N-methylmorpholine oxide (NMO) in the presence of molecular sieves. chemicalbook.com

Once the Methyl 3-formyl-2-nitrobenzoate intermediate is obtained, the final hydroxymethyl group is installed via a selective reduction of the aldehyde. This transformation requires a reducing agent that can chemoselectively reduce the formyl group without affecting the ester or the electron-withdrawing nitro group. Reagents such as sodium borohydride (NaBH₄) are commonly used for such selective reductions under controlled temperature conditions.

Incorporating a hydroxymethyl group can modulate crucial molecular properties, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of a molecule. researchgate.net

Nitro Group Introduction and Manipulation

The introduction of the nitro group (–NO₂) onto the aromatic ring is a fundamental step in the synthesis of the target compound and its precursors. Nitroaromatic compounds are significant industrial chemicals, and their synthesis is of immense importance. researchgate.netnih.gov

The most common method for this transformation is electrophilic aromatic substitution, specifically nitration. orgsyn.org For precursors like methyl 3-methylbenzoate, the nitration can be carried out using a mixture of nitric acid and acetic anhydride (B1165640). google.com This method provides a pathway to Methyl 3-methyl-2-nitrobenzoate , a direct precursor for the formyl intermediate mentioned previously. google.comgoogle.com The directing effects of the existing methyl and methyl ester groups on the benzene ring guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

A more traditional and widely documented method involves the use of a "nitrating mixture," which consists of concentrated nitric acid and concentrated sulfuric acid. orgsyn.org This powerful reagent system is effective for the nitration of deactivated rings, such as that of methyl benzoate, to produce methyl m-nitrobenzoate in high yields. orgsyn.org The reaction temperature must be carefully controlled, typically kept low with an ice bath, to prevent over-nitration and the formation of byproducts. orgsyn.org

In line with green chemistry principles, alternative nitration methods have been developed. These include using inorganic nitrates adsorbed on solid supports like silica gel, which offers an environmentally benign pathway by avoiding strong acids. researchgate.net Other modern approaches utilize catalysts like trifluoromethanesulfonic acid, which can facilitate nitration under solvent-free conditions. organic-chemistry.org

Table 2: Comparison of Aromatic Nitration Methodologies

| Method | Nitrating Agent(s) | Substrate Example | Conditions | Key Features |

|---|---|---|---|---|

| Traditional Nitrating Mixture orgsyn.org | Conc. H₂SO₄, Conc. HNO₃ | Methyl benzoate | 5–15°C | High yield, classic method, generates acid waste. |

| Acetic Anhydride System google.com | Acetic anhydride, 65% HNO₃ | Methyl 3-methylbenzoate | Ice bath, then 40-50°C | Replaces sulfuric acid, reduces waste acid. |

| Solid-Supported Reagent researchgate.net | Inorganic nitrates on Silica Gel | Aromatic Compounds | Not Specified | Environmentally benign, avoids strong liquid acids. |

| Solvent-Free Catalysis organic-chemistry.org | 68% HNO₃, Trifluoromethanesulfonic acid | Aromatic Compounds | Room Temperature | Solvent-free, rapid reaction. |

Reactivity and Derivatization of Methyl 2 Hydroxymethyl 3 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle, primarily exploited through reduction reactions to access amino and hydroxylamino derivatives, which are key precursors for the construction of nitrogen-containing heterocycles.

Reduction Reactions to Amine and Hydroxylamine (B1172632) Derivatives

The reduction of the aromatic nitro group in Methyl 2-(hydroxymethyl)-3-nitrobenzoate to a primary amine is a fundamental transformation, yielding Methyl 2-amino-3-(hydroxymethyl)benzoate. This reaction can be achieved under various conditions, with catalytic hydrogenation being a common and efficient method. Typical catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas as the reductant. simsonpharma.com Alternative reagents such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid, also provide effective means for this reduction.

The selective reduction to the corresponding hydroxylamine, Methyl 2-(hydroxymethyl)-3-(hydroxylamino)benzoate, is a more delicate transformation. This can often be achieved using milder reducing agents or by carefully controlling reaction conditions. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride or the catalytic hydrogenation over specific catalysts under controlled pH can favor the formation of the hydroxylamine intermediate. In some catalytic hydrogenations, the N-arylhydroxylamine can be observed as an intermediate on the pathway to the fully reduced aniline.

Table 1: Representative Conditions for Nitro Group Reduction

| Product | Reagents and Conditions |

|---|---|

| Amine | H₂, Pd/C, Ethanol or Methanol (B129727) |

| Amine | Fe, Acetic Acid, Ethanol |

| Amine | SnCl₂, concentrated HCl |

Role in Heterocyclic Ring Formation (e.g., Isoquinoline (B145761), Indole (B1671886) Derivatives)

The amine and hydroxylamine derivatives of Methyl 2-(hydroxymethyl)-3-nitrobenzoate are pivotal intermediates in the synthesis of various heterocyclic ring systems.

Isoquinoline Derivatives: The synthesis of isoquinoline frameworks can be approached via the Bischler-Napieralski reaction or the Pictet-Spengler reaction. The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). To utilize Methyl 2-(hydroxymethyl)-3-nitrobenzoate in this context, the nitro group would first be reduced to an amine. The resulting amine could then be acylated, and the hydroxymethyl group converted to an ethylamine (B1201723) precursor, to generate the necessary β-arylethylamide for cyclization.

The Pictet-Spengler reaction offers a more direct route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Again, the amino derivative of Methyl 2-(hydroxymethyl)-3-nitrobenzoate would be the key starting material.

Indole Derivatives: The Fischer indole synthesis is a powerful method for constructing indole rings, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. To access an indole from Methyl 2-(hydroxymethyl)-3-nitrobenzoate, the nitro group would need to be converted to a hydrazine (B178648). This can be achieved by reduction of a diazonium salt, which is in turn formed from the corresponding amine. The resulting hydrazine can then be reacted with a suitable carbonyl compound to initiate the Fischer indole synthesis.

Reactions at the Hydroxymethyl Moiety

The primary alcohol functionality of the hydroxymethyl group is a site for a variety of transformations, including oxidation, protection, and substitution reactions.

Oxidation Pathways and Functional Group Interconversions

The hydroxymethyl group of Methyl 2-(hydroxymethyl)-3-nitrobenzoate can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the outcome.

Mild oxidation to the corresponding aldehyde, Methyl 2-formyl-3-nitrobenzoate, can be accomplished using reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or under Swern or Dess-Martin periodinane (DMP) oxidation conditions. These methods are known for their mildness and high chemoselectivity, minimizing over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, yielding 2-carboxy-3-nitrobenzoic acid methyl ester.

Table 2: Oxidation of the Hydroxymethyl Group

| Product | Reagent | Typical Solvent |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane |

| Aldehyde | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (Swern) | Dichloromethane |

| Carboxylic Acid | Potassium Permanganate (KMnO₄), NaOH | Water |

Protecting Group Strategies and Deprotection Methodologies

In multi-step syntheses, it is often necessary to protect the hydroxymethyl group to prevent its unwanted reaction. Common protecting groups for primary alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers.

Silyl Ethers: The hydroxymethyl group can be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether, by reacting it with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. These groups are generally stable to a wide range of reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Benzyl Ethers: A benzyl ether can be formed by treating the alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride (NaH). The benzyl group is robust and stable to many reagents but can be cleaved by catalytic hydrogenolysis (H₂/Pd-C), a method that would also reduce the nitro group.

Table 3: Protection and Deprotection of the Hydroxymethyl Group

| Protecting Group | Protection Reagents | Deprotection Reagents |

|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF or Acetic Acid, THF, H₂O |

Nucleophilic Substitution and Esterification Reactions

The hydroxymethyl group can undergo nucleophilic substitution, typically after conversion to a better leaving group. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol to the corresponding halide, Methyl 2-(chloromethyl)-3-nitrobenzoate. This halide is then susceptible to displacement by various nucleophiles.

Esterification of the hydroxymethyl group can be achieved through several methods. Direct reaction with a carboxylic acid under Fischer esterification conditions (acid catalyst) is one possibility. Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) provides a more efficient route to the desired ester.

The Mitsunobu reaction is a particularly mild and versatile method for both esterification and nucleophilic substitution. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for reaction with a nucleophile. This allows for the formation of esters with a wide range of carboxylic acids, or for the introduction of other functional groups via nucleophilic displacement, all under neutral conditions.

Modifications of the Ester Group

The methyl ester group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as transesterification and hydrolysis.

Transesterification Processes

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.comwikipedia.org For Methyl 2-(hydroxymethyl)-3-nitrobenzoate, this involves replacing the methyl group (-OCH₃) with a different alkoxy group (-OR'). This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org

Under acid-catalyzed conditions , a strong acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity. wikipedia.org A new alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible and typically requires using the new alcohol in large excess or removing the displaced methanol to drive the equilibrium toward the desired product. wikipedia.orgchemistrysteps.com

Base-catalyzed transesterification involves a strong base deprotonating the incoming alcohol to form a more potent nucleophile, an alkoxide ion (R'-O⁻). srsintl.com This alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) to yield the new ester. masterorganicchemistry.comsrsintl.com This method is often efficient, though care must be taken to use anhydrous conditions, as the presence of water can lead to a competing hydrolysis reaction. srsintl.com

While specific studies on the transesterification of Methyl 2-(hydroxymethyl)-3-nitrobenzoate are not prevalent, research on related compounds like methyl 2-nitroacetate demonstrates that such transformations are feasible. For instance, the transesterification of methyl 2-nitroacetate with various primary, secondary, and tertiary alcohols has been successfully achieved using catalysts like dibutyltin(IV) oxide (DBTO), highlighting that even esters with electron-withdrawing nitro groups can undergo this modification. researchgate.netresearchgate.net

Table 1: General Conditions for Transesterification

| Catalyst Type | General Conditions | Mechanism Highlights |

|---|---|---|

| Acid | Excess of new alcohol (R'-OH), strong acid catalyst (e.g., H₂SO₄), heat. wikipedia.orgchemistrysteps.com | Protonation of the carbonyl group increases its electrophilicity, facilitating nucleophilic attack by the alcohol. wikipedia.org |

| Base | Stoichiometric amount of a strong base (e.g., NaOR'), anhydrous alcohol (R'-OH). srsintl.com | Formation of a highly nucleophilic alkoxide which attacks the ester carbonyl. The reaction is typically irreversible. srsintl.com |

| Organometallic | Catalysts like Dibutyltin(IV) oxide (DBTO) can facilitate the reaction with various alcohols. researchgate.net | Provides a pathway for transesterification, particularly for substrates where standard acid/base catalysis may be challenging. researchgate.net |

Hydrolysis and Carboxylic Acid Formation

The hydrolysis of the methyl ester group in Methyl 2-(hydroxymethyl)-3-nitrobenzoate yields the corresponding carboxylic acid, 2-(hydroxymethyl)-3-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions. jk-sci.comlibretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com The reaction is typically performed by heating the ester in an excess of water with a strong acid catalyst. libretexts.org The equilibrium nature of this reaction means that a large volume of water is necessary to ensure a high yield of the carboxylic acid product. chemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is generally preferred for its irreversibility. chemistrysteps.comjk-sci.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The hydroxide ion attacks the carbonyl carbon, and subsequent elimination of the methoxide ion forms the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. chemistrysteps.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. jk-sci.com

A well-documented procedure for a similar compound, methyl m-nitrobenzoate, involves heating with aqueous sodium hydroxide until the ester dissolves, followed by acidification to precipitate the m-nitrobenzoic acid, achieving high yields. orgsyn.org This method is directly applicable to the hydrolysis of Methyl 2-(hydroxymethyl)-3-nitrobenzoate.

Table 2: General Conditions for Ester Hydrolysis

| Condition | Reagents & Conditions | Products | Key Features |

|---|---|---|---|

| Acidic | Excess H₂O, strong acid catalyst (e.g., H₂SO₄, HCl), heat. libretexts.org | 2-(hydroxymethyl)-3-nitrobenzoic acid + Methanol | Reversible reaction; requires excess water to drive to completion. chemistrysteps.comlibretexts.org |

| Basic (Saponification) | 1. Aqueous NaOH or KOH, heat. 2. Strong acid (e.g., HCl) for workup. orgsyn.org | 1. Sodium 2-(hydroxymethyl)-3-nitrobenzoate + Methanol 2. 2-(hydroxymethyl)-3-nitrobenzoic acid | Irreversible process, often leading to higher yields. chemistrysteps.comjk-sci.com |

Aromatic Ring Functionalization and Substitution Reactions

The substituents already present on the benzene (B151609) ring of Methyl 2-(hydroxymethyl)-3-nitrobenzoate dictate the course of further aromatic substitution reactions.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. grabmyessay.com The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the existing substituents. libretexts.org On the Methyl 2-(hydroxymethyl)-3-nitrobenzoate ring, there are three substituents whose directing effects must be considered:

-NO₂ (nitro) group: This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. pressbooks.pubbookfere.com It strongly directs incoming electrophiles to the meta position relative to itself. bookfere.comyoutube.com

-COOCH₃ (methyl ester) group: This is also a deactivating, meta-directing group because its carbonyl function withdraws electron density from the ring. libretexts.org

-CH₂OH (hydroxymethyl) group: This group is generally considered to be a weak activating group and an ortho, para-director. Its activating nature stems from hyperconjugation and weak inductive effects.

In a trisubstituted benzene like this one, the directing effects of the existing groups combine to determine the position of a new substituent. libretexts.org The positions on the ring are C4, C5, and C6.

The -NO₂ group at C3 directs meta to itself, which would be positions C1 and C5. Since C1 is already substituted, it directs towards C5 .

The -COOCH₃ group at C1 directs meta to itself, which would be positions C3 and C5. Since C3 is substituted, it also directs towards C5 .

The -CH₂OH group at C2 is an ortho, para-director. It would direct incoming electrophiles to positions C4 and C6.

The two powerful deactivating groups (-NO₂ and -COOCH₃) strongly reinforce the direction of any incoming electrophile to the C5 position. The weaker directing influence of the hydroxymethyl group towards C4 and C6 is generally overridden by the potent and concerted meta-directing effect of the nitro and ester groups. Therefore, electrophilic aromatic substitution on Methyl 2-(hydroxymethyl)-3-nitrobenzoate is expected to show high regioselectivity for the C5 position.

Coupling Reactions and Arylation Methodologies

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. While these reactions traditionally use aryl halides or triflates, recent advancements have shown that nitroarenes can also serve as effective coupling partners. thieme.deorganic-chemistry.org This opens up the possibility of using Methyl 2-(hydroxymethyl)-3-nitrobenzoate directly in arylation reactions, where the nitro group is displaced.

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds. thieme.de Studies have demonstrated that nitroarenes can be coupled with arylboronic acids in the presence of a suitable palladium catalyst (e.g., Pd(acac)₂) and a specialized ligand like BrettPhos. organic-chemistry.org These reactions proceed via an unusual oxidative addition step involving the cleavage of the C-NO₂ bond by the palladium catalyst. organic-chemistry.org This methodology could potentially be applied to Methyl 2-(hydroxymethyl)-3-nitrobenzoate to introduce a new aryl group at the C3 position, displacing the nitro group.

Similarly, the Mizoroki-Heck reaction , which couples aryl compounds with alkenes, has also been successfully adapted for use with nitroarenes. acs.orgorganic-chemistry.org Using a palladium catalyst with a ligand such as BrettPhos, nitroarenes can be alkenylated, offering another route for C-C bond formation. acs.org

Direct C-H arylation is another powerful strategy. Palladium-catalyzed direct arylation reactions between nitrobenzenes and aryl halides have been shown to occur with good yield and high regioselectivity for the position ortho to the nitro group. nih.gov For Methyl 2-(hydroxymethyl)-3-nitrobenzoate, this would imply potential arylation at the C4 position, although the steric hindrance from the adjacent hydroxymethyl group and the electronic deactivation of that position might pose challenges.

Table 4: Potential Coupling Reactions

| Reaction Name | Coupling Partners | Potential Outcome on Target Molecule |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid thieme.deorganic-chemistry.org | Substitution of the -NO₂ group with a new aryl group at C3. |

| Mizoroki-Heck Reaction | Alkene acs.orgorganic-chemistry.org | Substitution of the -NO₂ group with a new vinyl group at C3. |

| Direct C-H Arylation | Aryl Halide nih.gov | Arylation at a C-H bond, likely at the C4 position (ortho to -NO₂). |

Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxymethyl 3 Nitrobenzoate

Reaction Pathway Elucidation for Key Transformations

The reaction pathways of Methyl 2-(hydroxymethyl)-3-nitrobenzoate are primarily dictated by the interplay of its three functional groups. Key transformations can be categorized based on the reactive site: the hydroxymethyl group, the nitro group, or the methyl ester.

Transformations Involving the Hydroxymethyl and Ester Groups: One of the most significant potential reaction pathways for Methyl 2-(hydroxymethyl)-3-nitrobenzoate is intramolecular cyclization. The proximity of the nucleophilic hydroxymethyl group to the electrophilic carbonyl carbon of the ester allows for an intramolecular transesterification reaction, which would lead to the formation of a six-membered lactone, known as a phthalide. This type of reaction is often catalyzed by acids or bases. The proposed pathway would involve the protonation of the ester carbonyl (acid catalysis) or the deprotonation of the hydroxymethyl group (base catalysis) to enhance the nucleophilicity and electrophilicity of the reacting centers, respectively.

Transformations Involving the Nitro Group: The nitro group is highly susceptible to reduction, which can proceed through various pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation, a common method for nitro group reduction, typically involves the use of a metal catalyst such as palladium, platinum, or nickel. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the corresponding amine, Methyl 2-(hydroxymethyl)-3-aminobenzoate.

Transformations Involving Multiple Functional Groups: The simultaneous or sequential reaction of multiple functional groups can lead to the synthesis of complex heterocyclic structures. For instance, reduction of the nitro group to an amino group, followed by intramolecular cyclization with the ester, could yield a lactam. The specific reaction pathway and the final product would be highly dependent on the reaction conditions and the reagents employed.

Role of Intermediates in Complex Product Formation

The formation of complex products from Methyl 2-(hydroxymethyl)-3-nitrobenzoate is often governed by the generation and subsequent reaction of key intermediates. The stability and reactivity of these intermediates determine the feasibility of a particular reaction pathway and the distribution of products.

In the case of lactone formation, a tetrahedral intermediate is proposed to form following the intramolecular attack of the hydroxymethyl group on the ester carbonyl. The collapse of this intermediate, with the expulsion of methanol (B129727), leads to the final lactone product. The rate of this reaction and the stability of the intermediate can be influenced by the electronic effects of the nitro group and the solvent environment.

During the catalytic reduction of the nitro group, nitroso and hydroxylamine intermediates are formed on the surface of the catalyst. These intermediates are typically highly reactive and are further reduced to the final amino product. However, under certain conditions, these intermediates can participate in side reactions, leading to the formation of dimeric products such as azoxy or azo compounds. The control of reaction conditions is therefore critical to ensure the selective formation of the desired amino product.

The following table illustrates potential key intermediates in the transformation of Methyl 2-(hydroxymethyl)-3-nitrobenzoate:

| Starting Material | Transformation | Key Intermediate(s) | Final Product |

| Methyl 2-(hydroxymethyl)-3-nitrobenzoate | Intramolecular Cyclization | Tetrahedral Intermediate | 4-Nitroisochroman-1-one (Lactone) |

| Methyl 2-(hydroxymethyl)-3-nitrobenzoate | Nitro Group Reduction | Nitroso Intermediate, Hydroxylamine Intermediate | Methyl 2-(hydroxymethyl)-3-aminobenzoate |

| Methyl 2-(hydroxymethyl)-3-aminobenzoate | Intramolecular Amidation | Tetrahedral Intermediate | 4-Hydroxy-2,3-dihydro-1H-isoquinolin-1-one (Lactam) |

Kinetic Studies of Derivatization Reactions

Kinetic studies are essential for understanding the rates and mechanisms of reactions involving Methyl 2-(hydroxymethyl)-3-nitrobenzoate. Such studies can provide valuable information on the factors that influence reaction velocity, such as reactant concentrations, temperature, and the presence of catalysts.

One of the key derivatization reactions amenable to kinetic study is the hydrolysis of the methyl ester group. The rate of hydrolysis can be monitored under varying conditions of pH and temperature to determine the rate constants and activation parameters of the reaction. For instance, the alkaline hydrolysis of related methyl benzoates has been shown to follow second-order kinetics, with the rate being dependent on the concentrations of both the ester and the hydroxide (B78521) ion. researchgate.net The presence of the ortho-hydroxymethyl group may influence the reaction rate through neighboring group participation. researchgate.net

The following interactive data table presents hypothetical kinetic data for the hydrolysis of a generic methyl benzoate (B1203000) ester to illustrate the type of information that can be obtained from such studies. Note: This data is illustrative and not based on experimental results for Methyl 2-(hydroxymethyl)-3-nitrobenzoate.

| Experiment | [Ester] (mol/L) | [OH⁻] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 25 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 25 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 25 | 2.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 35 | 2.5 x 10⁻⁴ |

From such data, the rate law and the activation energy for the reaction can be determined, providing insights into the reaction mechanism.

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The choice of solvent and the use of catalysts can have a profound impact on the reaction mechanisms and outcomes of transformations involving Methyl 2-(hydroxymethyl)-3-nitrobenzoate.

Solvent Effects: The polarity and proticity of the solvent can influence reaction rates and selectivity. For reactions involving charged intermediates, such as the tetrahedral intermediate in ester hydrolysis, polar protic solvents like water and alcohols can stabilize the intermediate through hydrogen bonding, thereby accelerating the reaction. In contrast, nonpolar aprotic solvents may be preferred for reactions where the reactants are less polar and charged intermediates are not involved. The solubility of the starting material and any catalysts must also be considered when selecting an appropriate solvent.

Catalytic Influence: Catalysts play a critical role in directing the reaction pathway and enhancing reaction rates.

Acid and Base Catalysis: As previously mentioned, acid and base catalysts are often employed to promote intramolecular cyclization and ester hydrolysis. The catalyst functions by increasing the electrophilicity of the carbonyl carbon or the nucleophilicity of the hydroxymethyl group.

Metal Catalysis: In the case of nitro group reduction, the choice of metal catalyst and support can influence the selectivity of the reaction. For example, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups to amines. The nature of the catalyst surface can also affect the formation of intermediates and byproducts.

The following table summarizes the potential influence of different catalysts on the reactions of Methyl 2-(hydroxymethyl)-3-nitrobenzoate:

| Reaction | Catalyst | Role of Catalyst | Expected Outcome |

| Intramolecular Cyclization | H₂SO₄ (Acid) | Protonates carbonyl oxygen, increasing electrophilicity. | Formation of 4-Nitroisochroman-1-one. |

| Intramolecular Cyclization | NaOCH₃ (Base) | Deprotonates hydroxymethyl group, increasing nucleophilicity. | Formation of 4-Nitroisochroman-1-one. |

| Nitro Group Reduction | Pd/C, H₂ | Provides a surface for the adsorption and reaction of H₂ and the nitro group. | Formation of Methyl 2-(hydroxymethyl)-3-aminobenzoate. |

Computational and Theoretical Studies of Methyl 2 Hydroxymethyl 3 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, geometry, and reactivity. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure.

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a primary tool for chemists due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy and other properties of a molecule based on its electron density rather than a complex many-electron wavefunction.

For a molecule like Methyl 2-(hydroxymethyl)-3-nitrobenzoate, DFT would be applied to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate electronic properties: This includes the total energy, dipole moment, and the distribution of atomic charges, which indicates the polarity of different regions of the molecule.

Determine thermodynamic properties: Frequencies of molecular vibrations can be calculated, which allows for the prediction of thermodynamic quantities such as enthalpy and entropy.

While specific DFT studies on Methyl 2-(hydroxymethyl)-3-nitrobenzoate are not readily found in the literature, studies on analogous molecules like 4-methyl-3-nitrobenzoic acid have successfully used DFT (specifically with the B3LYP functional and 6-311++G basis set) to compute optimized geometries and vibrational frequencies.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for predicting reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests higher reactivity.

For Methyl 2-(hydroxymethyl)-3-nitrobenzoate, the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The hydroxymethyl and methyl ester groups will also influence the electron density distribution and orbital energies. A full MO analysis would precisely quantify these effects, but specific published calculations for this compound are unavailable.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the different spatial arrangements of a molecule and its behavior over time.

Conformational Analysis involves identifying stable conformers (rotational isomers) and the energy barriers between them. Methyl 2-(hydroxymethyl)-3-nitrobenzoate has three rotatable bonds, as indicated by computed data, primarily around the C-C bond of the hydroxymethyl group, the C-O bond of the ester, and the C-C bond connecting the ester to the ring. nih.gov The orientation of these groups relative to the benzene (B151609) ring can significantly impact the molecule's properties and interactions.

Molecular Dynamics (MD) Simulations use classical mechanics to simulate the motions of atoms and molecules over time. An MD simulation of Methyl 2-(hydroxymethyl)-3-nitrobenzoate would provide insights into:

The flexibility of the hydroxymethyl and ester side chains.

The preferred orientations of these groups in different environments (e.g., in a solvent or interacting with a biological target).

The time-averaged behavior of intermolecular interactions, such as hydrogen bonding with solvent molecules.

No specific MD simulation studies for Methyl 2-(hydroxymethyl)-3-nitrobenzoate have been found in the surveyed literature.

Intermolecular Interactions and Hydrogen Bonding Studies

The functional groups of Methyl 2-(hydroxymethyl)-3-nitrobenzoate—specifically the hydroxyl (-OH), ester (-COOCH₃), and nitro (-NO₂) groups—are capable of forming various intermolecular interactions, with hydrogen bonding being particularly significant. The molecule has one hydrogen bond donor (the -OH group) and five potential hydrogen bond acceptor sites (the oxygen atoms of the hydroxyl, ester, and nitro groups). nih.gov These interactions are critical for determining the compound's physical properties (like melting and boiling points) and how it interacts with other molecules.

While experimental or computational data on the hydrogen bonding of Methyl 2-(hydroxymethyl)-3-nitrobenzoate is not available, studies on the related isomer Methyl 2-hydroxy-3-nitrobenzoate (C₈H₇NO₅) provide an excellent illustration of how such interactions are characterized. In the crystal structure of this isomer, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov

Disclaimer: The following table presents hydrogen-bond geometry data for the related compound Methyl 2-hydroxy-3-nitrobenzoate and is included for illustrative purposes only to demonstrate the type of data obtained from such studies. This data does not apply to Methyl 2-(hydroxymethyl)-3-nitrobenzoate.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1A···O4 | 0.96 | 1.70 | 2.554 | 146 |

| C4—H4A···O2 | 0.93 | 2.57 | 3.321 | 138 |

| C6—H6A···O4 | 0.93 | 2.49 | 3.336 | 151 |

| C8—H8B···O1 | 0.96 | 2.59 | 3.305 | 131 |

Table 2: Illustrative Hydrogen-Bond Geometry for the Isomer Methyl 2-hydroxy-3-nitrobenzoate. nih.gov

A similar analysis for Methyl 2-(hydroxymethyl)-3-nitrobenzoate would be crucial to understand its solid-state packing and interactions in solution.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are widely used to predict spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign specific peaks to the corresponding molecular motions (e.g., C=O stretching, O-H bending, N-O stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (δ) and coupling constants (J). Comparing these predicted values with experimental ¹H and ¹³C NMR data helps in the complete assignment of all signals and confirms the connectivity and chemical environment of atoms. For instance, experimental ¹H-NMR data is available for the isomer Methyl 2-hydroxy-3-nitrobenzoate, showing distinct signals for its different protons. nih.govresearchgate.net A theoretical study would aim to reproduce these values computationally.

To date, no theoretical predictions of spectroscopic parameters for Methyl 2-(hydroxymethyl)-3-nitrobenzoate have been published. Such a study would be a valuable tool for the unambiguous structural confirmation of the compound.

Applications in Advanced Organic Synthesis and Materials Research

Methyl 2-(hydroxymethyl)-3-nitrobenzoate as a Versatile Building Block

The strategic placement of the hydroxymethyl, nitro, and methyl ester groups on the benzene (B151609) ring makes Methyl 2-(hydroxymethyl)-3-nitrobenzoate a potentially valuable intermediate in multi-step organic synthesis. While direct applications are specialized, its structural backbone is closely related to key precursors used in the synthesis of important heterocyclic scaffolds.

The synthesis of indoles and isoquinolines often relies on precursors containing a nitro group ortho to a modifiable alkyl substituent. The classic Leimgruber-Batcho indole (B1671886) synthesis, for instance, utilizes 2-nitrotoluene derivatives as starting materials researchgate.net. In a closely related and well-documented pathway, the compound Methyl 2-methyl -3-nitrobenzoate serves as a precursor for indole synthesis orgsyn.org. The typical synthetic route involves a free-radical bromination of the benzylic methyl group to yield Methyl 2-(bromomethyl)-3-nitrobenzoate orgsyn.orggoogle.com. This activated intermediate can then undergo further reactions, such as a Wittig reaction followed by reductive cyclization, to form the indole ring system orgsyn.org.

While literature detailing the direct use of Methyl 2-(hydroxymethyl)-3-nitrobenzoate in these specific named reactions is not abundant, its structure is highly relevant. The hydroxymethyl group is a versatile functional handle that can be readily converted to a leaving group (e.g., a tosylate or halide), rendering the benzylic position susceptible to nucleophilic attack in a manner analogous to the bromomethyl intermediate. Therefore, it stands as a plausible, alternative precursor for constructing indole, isoquinoline (B145761), and other related heterocyclic systems organic-chemistry.orgorganic-chemistry.orggoogle.com.

The utility of this structural framework extends to the synthesis of more complex, medicinally relevant molecules. For example, Methyl 2-(bromomethyl)-3-nitrobenzoate, derived from its methyl analog, is a key building block in a patented synthesis of Lenalidomide, an immunomodulatory drug google.com. In this process, the bromomethyl group reacts with an amino-glutarimide derivative to construct the isoindolinone core of the final product google.com.

This highlights the strategic importance of the 2-alkyl-3-nitrobenzoate scaffold. The hydroxymethyl group in Methyl 2-(hydroxymethyl)-3-nitrobenzoate offers a functional equivalent to the methyl group for initiating such synthetic sequences. It can be oxidized to an aldehyde for condensations or converted into a halide for coupling reactions, thereby providing a pathway to diverse and complex aromatic and heterocyclic structures google.comresearchgate.netresearchgate.net.

| Precursor Compound | Key Transformation | Target Heterocycle/System |

| Methyl 2-methyl-3-nitrobenzoate | Benzylic Bromination -> Wittig Reaction -> Reductive Cyclization | Indole-4-carboxylate orgsyn.org |

| Methyl 2-methyl-3-nitrobenzoate | Benzylic Bromination | Isoindolinone core (Lenalidomide precursor) google.com |

| 2-Nitrotoluene derivatives | Condensation with formamide acetals -> Reductive Annulation | Substituted Indoles researchgate.net |

Integration into Photolabile Protecting Groups and Linkers

The most prominent application of the Methyl 2-(hydroxymethyl)-3-nitrobenzoate structure lies in the field of photochemistry, specifically in the design of photolabile protecting groups (PPGs), also known as photocages nih.gov. The ortho-nitrobenzyl (ONB) core is one of the most widely used and studied photo-responsive moieties nih.govacs.orgwikipedia.org. These groups allow chemists to mask a reactive functional group on a target molecule and then release it with high spatial and temporal precision using light, a process often referred to as "uncaging" nih.govwikipedia.org.

The function of o-nitrobenzyl-based PPGs is based on a well-understood photochemical mechanism nih.govwikipedia.org. The fundamental design principle involves an irreversible, light-induced intramolecular reaction that results in the cleavage of a covalent bond, liberating a protected molecule and a nitrosobenzaldehyde byproduct wikipedia.orgresearchgate.net.

The key steps of the mechanism are as follows:

Photoexcitation : Upon absorption of a photon (typically in the UV range, ~350 nm), the nitro group is promoted to an excited state wikipedia.org.

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon of the hydroxymethyl group) nih.govwikipedia.org. This is the critical step and is characteristic of a Norrish Type II reaction wikipedia.org.

Intermediate Formation : This hydrogen transfer results in the formation of a transient aci-nitro intermediate nih.govwikipedia.org.

Rearrangement and Cleavage : The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond between the benzylic carbon and the protected functional group (in this case, the hydroxyl group or a group attached to it) researchgate.net.

This process is highly efficient and does not require any chemical reagents for cleavage, making it ideal for use in sensitive biological systems nih.govwikipedia.org. The hydroxymethyl group of Methyl 2-(hydroxymethyl)-3-nitrobenzoate can be esterified with carboxylic acids, phosphates, or other molecules, thereby "caging" them until they are released by a pulse of light nih.gov. Researchers have developed numerous derivatives of the ONB framework to fine-tune its properties, such as shifting the absorption wavelength to the visible or near-IR regions to reduce potential photodamage to cells and increase tissue penetration researchgate.netnih.gov.

Research in Functional Materials Development

The principles of photocleavage that make o-nitrobenzyl compounds useful as protecting groups are also being harnessed in materials science to create "smart" materials that can change their properties in response to light acs.orgnih.gov. These materials have applications in fields such as drug delivery, tissue engineering, and microlithography researchgate.net.

Methyl 2-(hydroxymethyl)-3-nitrobenzoate is an ideal precursor for monomers used in the synthesis of photodegradable polymers researchgate.net. The hydroxymethyl group can be readily esterified with acrylic acid or methacrylic acid to form o-nitrobenzyl acrylate (NBA) or methacrylate monomers nih.govresearchgate.net. These monomers can then be polymerized or copolymerized to create linear polymers or cross-linked networks (hydrogels) nih.gov.

When these polymers are exposed to UV light, the ONB groups in the polymer side chains or crosslinks undergo the same cleavage reaction described previously researchgate.netnih.gov. This cleavage has profound effects on the bulk properties of the material. For example:

Photodegradable Hydrogels : Hydrogels cross-linked with ONB-containing molecules can be degraded on demand with light researchgate.net. This allows for the controlled release of encapsulated cells or drugs from a hydrogel scaffold .

Surface Patterning : Thin films of polymers containing ONB side groups can be irradiated through a mask nih.gov. The light cleaves the ONB esters, changing the polarity and solubility of the exposed regions and allowing for the creation of high-resolution chemical and topographical patterns on the surface nih.gov.

Light-Responsive Micelles : Amphiphilic block copolymers can be synthesized with a hydrophobic block containing ONB esters researchgate.net. Upon irradiation, the photocleavage converts the hydrophobic block into a hydrophilic one, causing the self-assembled micelles to disassemble and release their contents researchgate.net.

The versatility of ONB chemistry, rooted in the structure of compounds like Methyl 2-(hydroxymethyl)-3-nitrobenzoate, provides a powerful platform for the design of next-generation functional materials with light-tunable properties nih.govresearchgate.netnih.gov.

| Application Area | Key Monomer/Linker | Mechanism | Resulting Function |

| Photodegradable Hydrogels | o-Nitrobenzyl-based diacrylates | Photocleavage of crosslinks | Controlled degradation and release researchgate.net |

| Photo-patternable Surfaces | Poly(o-nitrobenzyl acrylate) | Light-induced change in side-chain polarity/solubility | Creation of micro-patterns on thin films nih.gov |

| Light-Triggered Drug Delivery | Amphiphilic PEO-b-P(ONB-Acrylate) Copolymers | Photocleavage induces hydrophilic shift | Disassembly of micelles and cargo release researchgate.net |

Contributions to Organic Electronics Research (e.g., Perovskite Solar Cells)

Methyl 2-(hydroxymethyl)-3-nitrobenzoate serves as a highly versatile precursor and molecular building block in the field of advanced organic synthesis, with significant potential for contributions to organic electronics research. While not typically incorporated directly into the active layers of electronic devices, its true value lies in its strategically functionalized structure, which makes it an ideal starting material for the synthesis of complex, high-performance organic molecules, such as hole-transporting materials (HTMs) used in perovskite solar cells (PSCs).

The performance and stability of perovskite solar cells are critically dependent on the efficiency of each layer within the device architecture, particularly the HTM layer which is responsible for extracting positive charges (holes) from the perovskite absorber layer and transporting them to the electrode. The chemical structure of the HTM governs its electronic properties, such as its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming capabilities. Methyl 2-(hydroxymethyl)-3-nitrobenzoate provides a synthetically adaptable scaffold for researchers to build and systematically modify novel HTMs.

Detailed Research Findings: A Synthetic Chemistry Perspective

The utility of Methyl 2-(hydroxymethyl)-3-nitrobenzoate in this research area is best understood by examining the synthetic potential of its distinct functional groups. Each group offers a reactive handle that can be targeted in multi-step syntheses to construct larger, electronically active molecules.

The Nitro Group (-NO₂): The nitro group is a key functional moiety. In the synthesis of HTMs, which are often based on a triarylamine core, a primary amine is a critical intermediate. The nitro group on the benzene ring can be readily and efficiently reduced to a primary amine (-NH₂) using standard chemical methods, such as catalytic hydrogenation. This transformation is fundamental, as the resulting amine provides a nucleophilic site for forming carbon-nitrogen (C-N) bonds through coupling reactions, like the Buchwald-Hartwig amination, to build the desired triarylamine architecture. The strong electron-withdrawing nature of the nitro group itself is also a feature studied in the design of n-type organic semiconductors. rsc.org

The Hydroxymethyl Group (-CH₂OH): This functional group offers another avenue for molecular elaboration. It can be used as an anchoring point to attach the molecule to other substrates or scaffolds. Alternatively, it can be chemically modified, for instance, through oxidation to form an aldehyde or a carboxylic acid, providing further reactive sites for creating more complex molecular designs or for influencing the solubility and film-forming properties of the final HTM.

The Methyl Ester Group (-COOCH₃): The ester group can be hydrolyzed to a carboxylic acid, which can serve as an anchoring group to bind the HTM to the surface of metal oxide layers (like NiOₓ) within the solar cell, potentially improving interfacial contact and charge extraction efficiency. It also influences the electronic properties of the benzene ring and can be used to fine-tune the energy levels of the final material.

The combination and specific placement of these three functional groups on a single benzene ring make Methyl 2-(hydroxymethyl)-3-nitrobenzoate a valuable platform for combinatorial synthesis approaches, allowing researchers to systematically create libraries of novel HTM candidates and study their structure-property relationships. The table below illustrates the potential synthetic pathways for this compound in the context of developing materials for organic electronics.

Table 1: Potential Synthetic Transformations of Methyl 2-(hydroxymethyl)-3-nitrobenzoate for Organic Electronics Applications

| Functional Group | Potential Reaction | Resulting Functionality | Relevance to Organic Electronics |

| Nitro (-NO₂) | Chemical Reduction | Amine (-NH₂) | Key precursor for building triarylamine-based hole-transporting materials (HTMs) via C-N coupling reactions. |

| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Provides additional reactive sites for further molecular elaboration or for use as an anchoring group. |

| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Can act as an anchoring group to improve interfacial contact with metal oxide layers in perovskite solar cells. |

| Benzene Ring | Cross-Coupling (e.g., Suzuki, Stille) | Extended π-conjugated system | Allows for the expansion of the molecular framework to tune optical and electronic properties. |

Advanced Analytical and Spectroscopic Research Methodologies Applied to Methyl 2 Hydroxymethyl 3 Nitrobenzoate

X-ray Crystallographic Studies for Solid-State Structure Elucidation

Hydrogen Bonding Networks and Crystal Packing

Without a crystal structure, a definitive analysis of the hydrogen bonding networks and crystal packing for Methyl 2-(hydroxymethyl)-3-nitrobenzoate cannot be provided. However, based on its molecular structure, which contains a hydroxyl (-OH) group and a nitro (-NO₂) group, it is highly probable that the molecules would engage in intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl group of the ester can act as hydrogen bond acceptors. These interactions would play a crucial role in the stabilization of the crystal lattice.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Dynamic Insights

No specific advanced NMR studies for Methyl 2-(hydroxymethyl)-3-nitrobenzoate have been found in the public domain. Standard ¹H and ¹³C NMR spectroscopy would be the fundamental techniques for confirming its molecular structure.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the CH₂ protons of the hydroxymethyl group, the proton of the hydroxyl group, and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene (B151609) ring.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would produce a separate resonance, confirming the carbon skeleton of the compound. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and ester groups.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

While specific mass spectrometric studies for Methyl 2-(hydroxymethyl)-3-nitrobenzoate are not available, this technique would be essential for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₉H₉NO₅.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the hydroxymethyl group (-CH₂OH), or the nitro group (-NO₂).

Chromatographic Methods for Purity Assessment and Separation Research

Detailed chromatographic studies specifically for Methyl 2-(hydroxymethyl)-3-nitrobenzoate are not published. However, standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be routinely used to assess its purity. Thin-Layer Chromatography (TLC) would likely be employed to monitor the progress of reactions involving this compound. For preparative purposes, column chromatography would be the method of choice for purification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Research

Publicly accessible IR and UV-Vis spectra for Methyl 2-(hydroxymethyl)-3-nitrobenzoate are not available.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3400 cm⁻¹), the carbonyl group of the ester (a strong band around 1720 cm⁻¹), and the nitro group (strong bands around 1530 and 1350 cm⁻¹).

The UV-Vis spectrum would reveal information about the electronic transitions within the molecule. The presence of the nitro-substituted benzene ring would likely result in strong absorption bands in the ultraviolet region.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Routes

The presence of a hydroxymethyl group attached to a stereocenter in derivatives of Methyl 2-(hydroxymethyl)-3-nitrobenzoate makes the development of asymmetric synthetic routes a critical area of future research. The controlled synthesis of specific enantiomers is paramount for applications in pharmaceuticals and materials science, where chirality can dictate biological activity and material properties.

Current research on related chiral molecules, such as 2-methyl-3-nitroindoles, has demonstrated the successful application of organocatalysis to achieve high enantioselectivity. For instance, chiral biscinchona alkaloid catalysts have been used for asymmetric allylic alkylation, yielding functionalized indole (B1671886) derivatives in good yields and with high enantiomeric excess. Future work on Methyl 2-(hydroxymethyl)-3-nitrobenzoate could adapt these methodologies. The strategic selection of chiral catalysts, such as those based on quinine or squaramide, could facilitate the enantioselective reduction of a precursor like methyl 2-formyl-3-nitrobenzoate to the desired chiral alcohol.

Table 1: Potential Catalysts for Asymmetric Synthesis

| Catalyst Type | Potential Application | Expected Outcome |

|---|---|---|

| Chiral Biscinchona Alkaloids | Asymmetric reduction of a carbonyl precursor | High enantioselectivity |

| Squaramide-based Catalysts | Domino reactions involving the hydroxymethyl group | Diastereo- and enantioselective synthesis of complex structures |

Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the synthesis and transformation of Methyl 2-(hydroxymethyl)-3-nitrobenzoate is a promising avenue for future research. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is particularly advantageous for complex molecules.

For instance, chemoenzymatic strategies have been successfully employed in the synthesis of complex molecules like bis-THF-alcohol, a key intermediate for certain pharmaceutical compounds. These processes can involve lipase-catalyzed kinetic resolutions to achieve high enantiomeric purity. In the context of Methyl 2-(hydroxymethyl)-3-nitrobenzoate, alcohol dehydrogenases could be explored for the enantioselective reduction of the corresponding aldehyde precursor. Furthermore, lipases could be used for the kinetic resolution of the racemic alcohol, providing access to both enantiomers.

Expansion of Applications in Chemical Biology and Material Science

The functional groups present in Methyl 2-(hydroxymethyl)-3-nitrobenzoate—a nitro group, a hydroxymethyl group, and a methyl ester—make it a versatile building block for applications in chemical biology and material science. The nitro group can be readily reduced to an amine, which can then be further functionalized. The hydroxymethyl group provides a handle for conjugation to other molecules or for initiating polymerization.

In chemical biology, this compound could serve as a precursor for developing chemical probes to study biological processes. For example, the nitroaromatic scaffold is a key feature in some bioreductive probes. In material science, the bifunctional nature of this molecule could be exploited in the synthesis of novel polymers. The hydroxymethyl group can act as a monomer for producing polyesters or polyurethanes, while the nitro group can be used to tune the electronic properties of the resulting material or to introduce cross-linking sites.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. acs.org The synthesis of nitroaromatic compounds, which can be hazardous in batch processes, is particularly well-suited for flow chemistry. acs.orgmdpi.com Continuous-flow reactors allow for precise control over reaction parameters, minimizing the risks associated with exothermic reactions and the handling of energetic materials. acs.orgmdpi.com

The integration of automated synthesis platforms with deep learning models has the potential to accelerate the discovery of new molecules and synthetic routes. bohrium.com These platforms can perform a large number of experiments in a short amount of time, generating vast amounts of data that can be used to train predictive models. bohrium.com Future research on Methyl 2-(hydroxymethyl)-3-nitrobenzoate could leverage these technologies to rapidly optimize synthetic routes and explore its reactivity in a high-throughput manner.

Table 2: Comparison of Batch vs. Flow Synthesis for Nitroaromatics

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway | Enhanced safety due to small reaction volumes and superior heat transfer acs.orgmdpi.com |

| Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters acs.orgmdpi.com |

| Scalability | Scaling up can be challenging and require significant process redesign | Readily scalable by running the system for longer durations |

| Efficiency | Can be less efficient due to slower reaction times and workup procedures | Often more efficient with higher yields and purity |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving Methyl 2-(hydroxymethyl)-3-nitrobenzoate is essential for optimizing its synthesis and predicting its reactivity. Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide real-time information about the formation of intermediates and byproducts.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and predicting the selectivity of chemical transformations. nih.gov Theoretical studies on related nitrobenzoic acid derivatives have provided insights into their solid-state structures and the factors governing solvate formation. bohrium.comresearchgate.net Similar computational approaches can be applied to Methyl 2-(hydroxymethyl)-3-nitrobenzoate to study the mechanisms of its formation and subsequent reactions. For example, DFT calculations could be used to model the transition states of asymmetric reduction reactions, helping to rationalize the observed stereoselectivity and guide the design of more effective catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(hydroxymethyl)-3-nitrobenzoate, and what factors influence reaction efficiency?

- Methodological Answer : A typical synthesis involves nitration and esterification steps. For example, nitration of methyl 2-(hydroxymethyl)benzoate under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) can yield the nitro derivative. Reaction efficiency depends on temperature control, stoichiometry of nitrating agents, and steric effects from the hydroxymethyl group. Post-reaction purification via recrystallization (using ethanol/water mixtures) is critical to isolate high-purity product . Optimizing reflux conditions (e.g., using methanesulfonic acid as a catalyst) can improve yields in related benzoate syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing Methyl 2-(hydroxymethyl)-3-nitrobenzoate?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies electronic transitions (e.g., π-π* or σ-σ*), with absorption maxima typically observed between 260–350 nm .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 7.612 Å, b = 11.716 Å, and β = 101.83° have been reported for structurally similar nitrobenzoates .

- NMR/IR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro and ester groups), while IR detects functional groups like -NO₂ (1520–1350 cm⁻¹) and ester C=O (1720–1700 cm⁻¹).

Advanced Research Questions

Q. How can hydrogen bonding patterns in Methyl 2-(hydroxymethyl)-3-nitrobenzoate crystals be analyzed to predict molecular aggregation?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs. For example, the hydroxymethyl group can act as both a donor (O-H) and acceptor (ester carbonyl), forming D (donor) and A (acceptor) patterns. In related compounds, intermolecular O-H···O bonds create chains ( C(6) motifs) or rings ( R₂²(8) ), influencing crystal packing and stability . Synchrotron X-ray diffraction paired with Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals forces) .

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives under varying conditions?

- Methodological Answer : Systematic DOE (Design of Experiments) approaches are recommended:

- Variable Screening : Test factors like solvent polarity (e.g., DMSO vs. chloroform), acid catalysts (methanesulfonic vs. sulfuric acid), and temperature gradients .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in nitro groups) or in-situ FTIR to track intermediate formation. For example, nitro reduction to amino groups may compete with ester hydrolysis, requiring pH control .

- Statistical Analysis : Apply ANOVA to identify significant yield drivers and optimize conditions via response surface methodology (RSM) .

Q. What role do substituent electronic effects play in directing functional group transformations (e.g., nitro reduction) in Methyl 2-(hydroxymethyl)-3-nitrobenzoate?

- Methodological Answer : The electron-withdrawing nitro group (-NO₂) activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attack. Reduction of the nitro group to -NH₂ (using H₂/Pd-C or Sn/HCl) is influenced by steric hindrance from the hydroxymethyl group. Computational studies (e.g., DFT calculations) predict regioselectivity by analyzing LUMO localization near the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products